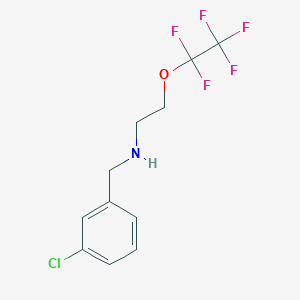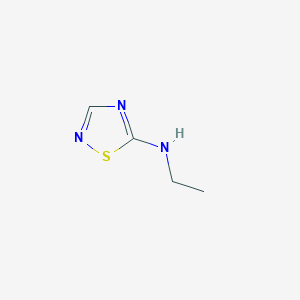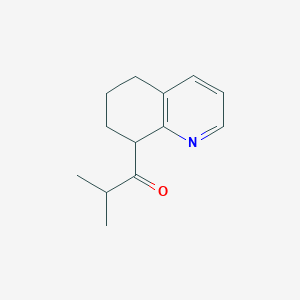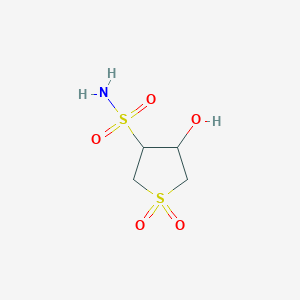![molecular formula C20H23N3O4 B12111835 benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12111835.png)
benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-PHE-ALA-NH2 typically involves the use of carbamate protecting groups. The carboxybenzyl (CBz) group is commonly used to protect the amine group during the synthesis process. The CBz group can be installed using CBzCl and a mild base, and it is usually removed via catalytic hydrogenation (Pd-C/H2) .
Industrial Production Methods
Industrial production of Z-PHE-ALA-NH2 follows similar synthetic routes but on a larger scale. The process involves the coupling of protected amino acids using dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the peptide bond .
Chemical Reactions Analysis
Types of Reactions
Z-PHE-ALA-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the side chains of the amino acids.
Reduction: Reduction reactions can be employed to remove protecting groups.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is a typical method.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deprotected peptides .
Scientific Research Applications
Z-PHE-ALA-NH2 has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of more complex peptides and proteins.
Biology: The compound is utilized in studies involving enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of Z-PHE-ALA-NH2 involves its interaction with specific molecular targets, such as cysteine proteinases. By inhibiting these enzymes, the compound can alter cell morphology and inhibit cell division, as observed in studies with Trypanosoma brucei . This inhibition depletes the parasite of essential nutrients necessary for DNA synthesis, preventing cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
- Z-Phe-OH
- Z-Phe-Leu
- Z-Phe-Ala-OH
Uniqueness
Z-PHE-ALA-NH2 is unique due to its specific combination of phenylalanine and alanine, which imparts distinct bioactive properties. Its ability to inhibit cysteine proteinases and its stability make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14(18(21)24)22-19(25)17(12-15-8-4-2-5-9-15)23-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H2,21,24)(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAOJMGUKJHUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)






![2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12111813.png)



